
2-((1R,3S)-3-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1R,3S)-3-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound with a unique structure that includes a dihydroindenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,3S)-3-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the bicyclic structure.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a strong base.
Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions, where a Grignard reagent reacts with carbon dioxide followed by acidification.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be used to introduce functional groups in a controlled manner, making the process more sustainable and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1R,3S)-3-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted acetic acid derivatives.
Applications De Recherche Scientifique
2-((1R,3S)-3-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((1R,3S)-3-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1R,3S)-3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl)acetic acid
- 2-((1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclopropyl)acetic acid
Uniqueness
2-((1R,3S)-3-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to its specific structural features, such as the dihydroindenyl group and the presence of a methyl group at a specific position.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-[(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-yl]acetic acid |
InChI |
InChI=1S/C12H14O2/c1-8-6-9(7-12(13)14)11-5-3-2-4-10(8)11/h2-5,8-9H,6-7H2,1H3,(H,13,14)/t8-,9+/m0/s1 |
Clé InChI |
BYTMAQAVJFIHBP-DTWKUNHWSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](C2=CC=CC=C12)CC(=O)O |
SMILES canonique |
CC1CC(C2=CC=CC=C12)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


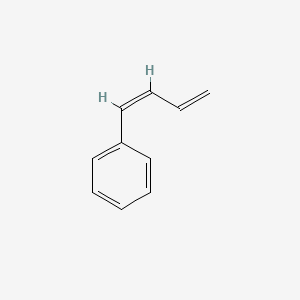
![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)

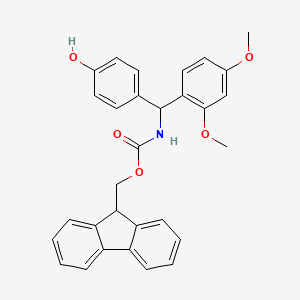

![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)
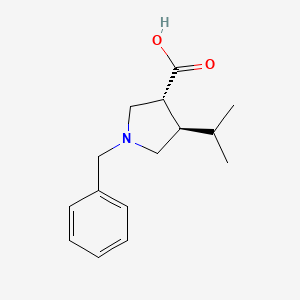
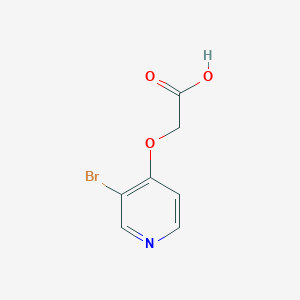

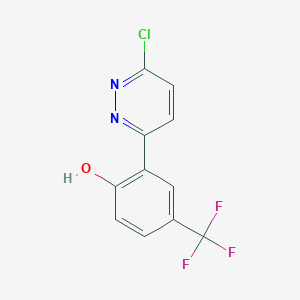
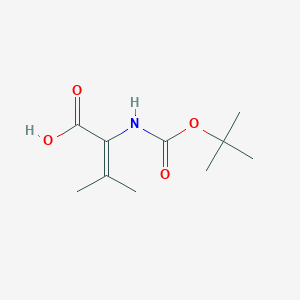
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
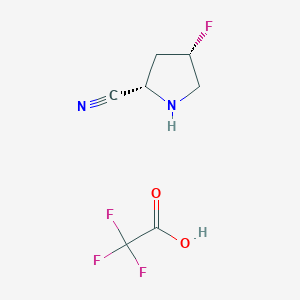
![2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
